Cas no 219310-40-4 (2,5-Dibromo-4-nitrobenzene)
2,5-Dibromo-4-nitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Dibromo-4-nitrobenzene
- 1,4-dibromo-2-methyl-5-nitrobenzene
- 2,5-Dibromo-4-nitrotoluene
- DTXSID80623892
- AKOS025296221
- DS-8700
- CS-0061233
- Benzene, 1,4-dibromo-2-methyl-5-nitro-
- C74097
- 219310-40-4
- SCHEMBL6036755
- MFCD11846023
-
- MDL: MFCD11846023
- Inchi: 1S/C7H5Br2NO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3
- InChI Key: LEYVOWUJMKYDOV-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=CC=1C)Br)[N+](=O)[O-]
Computed Properties
- Exact Mass: 294.867
- Monoisotopic Mass: 292.869
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.8A^2
- XLogP3: 3.5
Experimental Properties
- Density: 1.967±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.035 g/l) (25 º C),
2,5-Dibromo-4-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 037683-250mg |
2,5-Dibromo-4-nitrotoluene |
219310-40-4 | 250mg |
£118.00 | 2022-03-01 | ||
| Fluorochem | 037683-1g |
2,5-Dibromo-4-nitrotoluene |
219310-40-4 | 1g |
£235.00 | 2022-03-01 | ||
| Fluorochem | 037683-5g |
2,5-Dibromo-4-nitrotoluene |
219310-40-4 | 5g |
£797.00 | 2022-03-01 | ||
| Fluorochem | 037683-25g |
2,5-Dibromo-4-nitrotoluene |
219310-40-4 | 25g |
£2274.00 | 2022-03-01 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FM119-250mg |
2,5-Dibromo-4-nitrobenzene |
219310-40-4 | 95+% | 250mg |
487CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FM119-5g |
2,5-Dibromo-4-nitrobenzene |
219310-40-4 | 95+% | 5g |
4990CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FM119-1g |
2,5-Dibromo-4-nitrobenzene |
219310-40-4 | 95+% | 1g |
1249CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FM119-50mg |
2,5-Dibromo-4-nitrobenzene |
219310-40-4 | 95+% | 50mg |
192CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FM119-100mg |
2,5-Dibromo-4-nitrobenzene |
219310-40-4 | 95+% | 100mg |
306CNY | 2021-05-08 | |
| abcr | AB301823-250 mg |
2,5-Dibromo-4-nitrotoluene; . |
219310-40-4 | 250 mg |
€211.50 | 2023-07-20 |
2,5-Dibromo-4-nitrobenzene Suppliers
2,5-Dibromo-4-nitrobenzene Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 2,5-Dibromo-4-nitrobenzene
Introduction to 2,5-Dibromo-4-nitrobenzene (CAS No. 219310-40-4)
2,5-Dibromo-4-nitrobenzene, identified by its Chemical Abstracts Service (CAS) number 219310-40-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and materials science research. This compound, featuring a bromine and nitro functional group substitution on a benzene ring, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure, characterized by electron-withdrawing groups, contributes to its reactivity and utility in various chemical transformations.
The synthesis of 2,5-Dibromo-4-nitrobenzene typically involves the bromination and nitration of benzene or its derivatives. The precise positioning of the bromine and nitro groups on the aromatic ring is critical, as it influences the compound's electronic properties and its subsequent reactivity. Advanced synthetic methodologies, such as electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and selectivity in its production.
In recent years, 2,5-Dibromo-4-nitrobenzene has found applications in the development of novel pharmaceuticals and agrochemicals. Its aromatic core serves as a versatile scaffold for further functionalization, enabling the creation of complex molecules with desired biological activities. For instance, researchers have explored its use in constructing heterocyclic compounds that exhibit antimicrobial and anti-inflammatory properties. The nitro group, in particular, can be reduced to an amine, providing a pathway to synthesize pharmacologically relevant derivatives.
One of the most compelling aspects of 2,5-Dibromo-4-nitrobenzene is its role in materials science. The presence of bromine atoms enhances its compatibility with various polymer matrices, making it a useful component in flame-retardant formulations. Additionally, the nitro group can be used to introduce functionalities that improve material stability or conductivity. Recent studies have demonstrated its potential in the development of organic semiconductors and light-emitting diodes (OLEDs), where its electron-withdrawing nature contributes to optimized charge transport properties.
The electronic and optical properties of 2,5-Dibromo-4-nitrobenzene have also been investigated for their potential in optoelectronic applications. Its ability to absorb light across multiple wavelengths makes it a candidate for use in photovoltaic cells and sensors. Furthermore, the compound's stability under various environmental conditions enhances its suitability for industrial applications. Researchers are exploring ways to integrate 2,5-Dibromo-4-nitrobenzene into novel coatings that offer both protection against degradation and enhanced performance characteristics.
From a research perspective, 2,5-Dibromo-4-nitrobenzene continues to be a subject of interest due to its versatility as a building block. The growing demand for sustainable synthetic routes has prompted investigations into greener methodologies for its production. For example, biocatalytic approaches have been explored to minimize waste and energy consumption during synthesis. These efforts align with broader trends in chemical manufacturing aimed at reducing environmental impact while maintaining high efficiency.
The pharmacological potential of 2,5-Dibromo-4-nitrobenzene remains an active area of investigation. Researchers are leveraging computational modeling techniques to predict how modifications to its structure might enhance biological activity. This includes exploring derivatives that could target specific disease pathways more effectively than existing therapeutics. The nitro group's ability to undergo reduction or coupling reactions offers multiple avenues for structural diversification, which is crucial for developing new drug candidates.
In conclusion, 2,5-Dibromo-4-nitrobenzene (CAS No. 219310-40-4) is a multifaceted compound with significant applications across pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations, making it a valuable intermediate for synthesizing complex molecules with tailored properties. As research advances,the potential uses of this compound are expected to expand,driven by innovations in synthetic chemistry and interdisciplinary collaborations between chemists、biologists、and engineers.
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